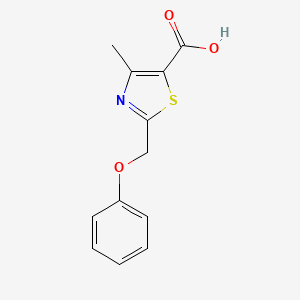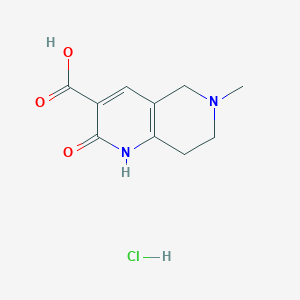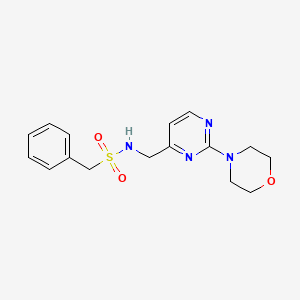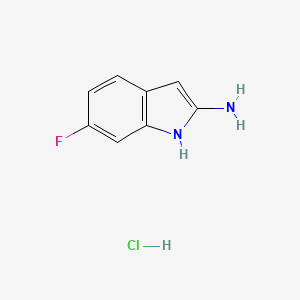
Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate” is a chemical compound that falls under the category of indole derivatives . Indole derivatives are known for their various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Synthesis Analysis
The synthesis of similar compounds has been reported through a four-component reaction of the sodium salt of diethyloxaloacetate, aldehydes, hydrazine hydrate, and malononitrile . Another method involves the use of a catalyst, such as nano-eggshell/Ti(IV), in a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate .Molecular Structure Analysis
The molecular structure analysis of similar compounds has been performed using methods like Fourier Transform Infrared spectroscopy, X-ray Diffraction, Field Emission Scanning Electron Microscopy, Energy-Dispersive X-ray Spectroscopy, and Thermo Gravimetric Analysis .Chemical Reactions Analysis
The chemical reactions involving this compound have been studied using catalysts like nano-eggshell/Ti(IV) and Brønsted-acidic ionic liquid supported nanomagnetic . These catalysts have shown efficiency even at low concentrations and have demonstrated excellent ability as a magnetic catalyst .Physical and Chemical Properties Analysis
The physical and chemical properties of a similar compound, 6-Amino-4-(4-chlorophenyl)-3-methyl-1,4-dihydro-pyrano[2,3-c]pyrazole-5-carbonitrile, have been reported. It has a melting point of 232–234 °C and shows certain characteristic peaks in its FTIR spectrum .Applications De Recherche Scientifique
Crystal Structure Analysis
Methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate and its derivatives have been extensively studied for their crystal structures. For instance, Narayanan et al. (2013) examined the crystal structure of a related compound, revealing key features like the dihedral angle between the pyran and chlorophenyl rings and the presence of intramolecular N—H⋯O interactions (Narayanan, Kamalraja, Perumal, & Sethusankar, 2013).
Antimicrobial and Anticancer Activity
Compounds derived from this compound have been explored for their potential in antimicrobial and anticancer applications. Hafez et al. (2016) synthesized novel pyrazole derivatives from ethyl 4-amino-3-(4-chlorophenyl)-pyrazol-5-carboxylate, showing promising antimicrobial and higher anticancer activities than doxorubicin, a reference drug (Hafez, El-Gazzar, & Al-Hussain, 2016).
Synthesis Techniques
The synthesis of various derivatives of this compound has been a key area of research. For example, Hai et al. (2017) explored the synthesis of related compounds using different catalysts, including organic and inorganic substances and ionic liquids (Hai, Thanh, Le, Thuy, & Tung, 2017). Debnath et al. (2020) reported the synthesis of ethyl 2-amino-4-(4-chlorophenyl)-6-(4-methylphenyl)-4H-pyran-3-carboxylate and its Schiffs bases using both conventional and microwave methods (Debnath, Mallareddy, Manjunath, & Saleshier, 2020).
Green Chemistry Approaches
Researchers have also focused on green chemistry methods in synthesizing these compounds. Zonouz et al. (2012) described a catalyst-free, atom-economical synthesis of related compounds in water, highlighting the method's efficiency and environmentally friendly nature (Zonouz, Eskandari, & Khavasi, 2012).
Mécanisme D'action
Target of action
Many compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of action
The interaction of these compounds with their targets can result in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical pathways
These compounds may affect a variety of biochemical pathways, depending on their specific targets. For example, some indole derivatives have been found to inhibit the replication of viruses, potentially affecting the viral life cycle .
Result of action
The molecular and cellular effects of these compounds can vary widely, depending on their specific targets and modes of action. For example, some indole derivatives have been found to exhibit antiviral activity, potentially inhibiting the replication of certain viruses .
Orientations Futures
The future directions in the research of such compounds could involve the exploration of their diverse biological activities and their potential to be explored for newer therapeutic possibilities . The development of catalysts that reduce environmental pollution and advance chemical technology is also a promising direction .
Analyse Biochimique
Biochemical Properties
Similar compounds have been reported to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Cellular Effects
Similar compounds have been shown to have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been shown to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Propriétés
IUPAC Name |
methyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl-4H-pyran-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O3/c1-8-12(15(19)20-2)13(11(7-17)14(18)21-8)9-3-5-10(16)6-4-9/h3-6,13H,18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKPRFAJSDYYCRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(O1)N)C#N)C2=CC=C(C=C2)Cl)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Dimethyl-5-[(4-phenoxyanilino)methylene]-1,3-dioxane-4,6-dione](/img/structure/B2967507.png)



![3-(quinoxalin-2-yloxy)-N-[2-(trifluoromethyl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2967515.png)


![[4-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]-(2-methylpyrazol-3-yl)methanone](/img/structure/B2967519.png)


![2-{[4-amino-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B2967525.png)
![N-(2-methoxybenzyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2967527.png)
![4-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-7-hydroxy-8-methylchromen-2-one](/img/structure/B2967528.png)

